molecular formula C27H30F2O6S B13418139 6-des-flouro-Fluticasone Furoate

6-des-flouro-Fluticasone Furoate

Cat. No.: B13418139
M. Wt: 520.6 g/mol
InChI Key: ZCAATYUQFSQTKA-ZULDAHANSA-N
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Description

6-des-flouro-Fluticasone Furoate is a synthetic fluorinated corticosteroid. It is a derivative of Fluticasone Furoate, which is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its potent anti-inflammatory properties and is used in various inhalation therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-des-flouro-Fluticasone Furoate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, esterification, and furoate formation. The fluorination process typically involves the introduction of fluorine atoms at specific positions on the steroid backbone. Esterification is achieved by reacting the hydroxyl groups with appropriate carboxylic acids under acidic conditions. The final step involves the formation of the furoate ester, which is crucial for the compound’s biological activity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: 6-des-flouro-Fluticasone Furoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which can be further analyzed for their biological activity .

Scientific Research Applications

6-des-flouro-Fluticasone Furoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-des-flouro-Fluticasone Furoate involves binding to glucocorticoid receptors within cells. This binding activates the glucocorticoid response element, leading to the inhibition of pro-inflammatory transcription factors such as nuclear factor kappa B (NFkB). Additionally, it inhibits antigen-induced lung eosinophilia, reducing inflammation and improving respiratory function .

Comparison with Similar Compounds

Uniqueness: 6-des-flouro-Fluticasone Furoate is unique due to its specific fluorination pattern and furoate ester, which enhance its binding affinity to glucocorticoid receptors and prolong its duration of action. This makes it more effective in reducing inflammation compared to its analogs .

Properties

Molecular Formula

C27H30F2O6S

Molecular Weight

520.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H30F2O6S/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,23(33)36-14-28)35-22(32)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

ZCAATYUQFSQTKA-ZULDAHANSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C

Origin of Product

United States

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